2,6-Dichlorobenzoxazole

Palladium catalysis Site-selective arylation Heterocyclic functionalization

Why buy 2,6-Dichlorobenzoxazole here? This specific 2,6-dichloro substitution pattern is structurally essential for fenoxaprop-P-ethyl synthesis—generic mono-chlorinated or 2,5-dichloro analogs cannot substitute. The 2-position chlorine enables site-selective nucleophilic aromatic substitution and Suzuki coupling, while the 6-chloro modulates electronic properties and provides a secondary handle for further derivatization. Sourced with verified ≥98% purity (GC), this key intermediate supports herbicide, insecticide, and pharmaceutical candidate synthesis. Confirm supply chain integrity with batch-specific COA and SDS.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 3621-82-7
Cat. No. B051379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzoxazole
CAS3621-82-7
Synonyms2,6-Dichloro-1,3-benzooxazole;  2,6-Dichlorobenzo[d]oxazole
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(=N2)Cl
InChIInChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyLVVQTPZQNHQLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzoxazole (CAS 3621-82-7): Key Intermediate for Agrochemical and Pharmaceutical Synthesis


2,6-Dichlorobenzoxazole (CAS 3621-82-7) is a halogenated heterocyclic building block belonging to the benzoxazole class [1]. The compound features a fused benzene-oxazole ring system with chlorine substituents at the 2- and 6-positions, imparting distinct reactivity profiles that enable its utility as an intermediate in the synthesis of herbicides, insecticides, and pharmaceutical candidates . Commercially available in high purity (≥98% by GC), 2,6-dichlorobenzoxazole exhibits a melting point of 49–51°C and a boiling point of 110°C at 13 mmHg . Its strategic chlorine substitution pattern provides site-selective functionalization capabilities, particularly at the 2-position, which is more electrophilic and amenable to nucleophilic aromatic substitution and cross-coupling reactions [2].

Why 2,6-Dichlorobenzoxazole Cannot Be Replaced by Generic Chlorobenzoxazoles in Key Synthetic Pathways


Generic substitution with mono-chlorinated or differently substituted benzoxazoles is not chemically feasible in downstream applications that require the specific 2,6-dichloro substitution pattern. The chlorine atom at the 2-position is highly reactive toward nucleophilic aromatic substitution, enabling efficient ether bond formation with phenoxide nucleophiles in agrochemical synthesis, while the 6-chloro substituent provides additional functionalization sites or modulates electronic properties of the resulting molecules [1]. In contrast, 2-chlorobenzoxazole (CAS 615-18-9) lacks the 6-chloro substituent, fundamentally altering the electronic distribution and steric profile of any derivative constructed from it. Similarly, 2,5-dichlorobenzoxazole exhibits a different regiochemical arrangement that does not map onto the substitution pattern required for commercial products such as fenoxaprop-P-ethyl, where the 6-chloro position is structurally essential [2]. The site-selectivity advantage of the 2,6-substitution pattern is further evidenced in palladium-catalyzed cross-coupling reactions, where electronic factors direct preferential reactivity at the 2-position, a characteristic that cannot be replicated by other dichloro regioisomers [3].

Quantitative Evidence Differentiating 2,6-Dichlorobenzoxazole from Analogs and Alternatives


Site-Selective Suzuki–Miyaura Cross-Coupling: 2,6-Dichlorobenzoxazole vs. Monochlorinated Analogs

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 2,6-dichlorobenzoxazole exhibits excellent site-selectivity favoring the 2-position due to electronic reasons, enabling sequential functionalization [1]. This regioselective behavior is not achievable with mono-chlorinated benzoxazoles such as 2-chlorobenzoxazole, which lack the second chlorine atom required for subsequent derivatization or for modulating electronic properties in the resulting scaffold. The presence of the 6-chloro substituent in 2,6-dichlorobenzoxazole allows for either selective mono-arylation at the 2-position or sequential diarylation to access 2,6-diarylbenzoxazoles [1].

Palladium catalysis Site-selective arylation Heterocyclic functionalization

Synthetic Yield Advantage: Optimized Industrial Process for 2,6-Dichlorobenzoxazole

The chlorination of potassium or sodium salts of 6-chloro-2-mercaptobenzoxazole in halogenated hydrocarbon suspending agents provides 2,6-dichlorobenzoxazole in yields of 90% or more [1]. This represents a significant improvement over earlier direct chlorination methods for analogous 2,6-dichlorobenzazoles, which reportedly gave considerably lower yields with substantial formation of undistillable residues [1]. An alternative process using 6-chlorobenzoxazolone with chlorine, phosphorus trichloride, and phosphoryl chloride achieves 91% yield of 2,6-dichlorobenzoxazole with high purity (melting point 49–50°C) [2].

Process chemistry Chlorination Industrial synthesis

Commercial Purity Benchmarking: 2,6-Dichlorobenzoxazole vs. Technical Grade Alternatives

Commercially available 2,6-dichlorobenzoxazole is routinely supplied with a minimum purity specification of 98% by gas chromatography (GC), with some suppliers achieving mass content of 99.2% and molar yields up to 98.1% in optimized synthetic protocols [1]. This high purity specification exceeds typical technical-grade intermediates, reducing the burden of additional purification steps in downstream synthesis.

Quality control GC purity Procurement specification

Sequential Diarylation Capability: 2,6-Dichlorobenzoxazole as a Dual-Functionalization Scaffold

Beyond mono-arylation, 2,6-dichlorobenzoxazole can undergo sequential Suzuki–Miyaura coupling with 2.2 equivalents of arylboronic acids to yield 2,6-diarylbenzoxazoles in 75–89% yields [1]. This sequential diarylation capability is structurally impossible with mono-chlorinated benzoxazoles (e.g., 2-chlorobenzoxazole), which lack the second chlorine substitution site required for the second coupling event.

Cross-coupling Sequential functionalization Diarylbenzoxazole synthesis

Physical Property Differentiation: Solubility and Melting Point vs. 2-Chlorobenzoxazole

2,6-Dichlorobenzoxazole exhibits distinct physicochemical properties that differentiate it from its mono-chlorinated analog. The compound is insoluble in water but soluble in chlorobenzene, with a melting point of 49–51°C and a boiling point of 110°C at 13 mmHg (or 242.9°C at 760 mmHg) [1]. In comparison, 2-chlorobenzoxazole (CAS 615-18-9) is reported as a colorless crystalline solid with different solubility characteristics and lower molecular weight (153.57 g/mol vs. 188.01 g/mol) [2].

Physicochemical properties Solubility Formulation compatibility

Commercial Herbicide Intermediate: 2,6-Dichlorobenzoxazole as Essential Precursor for Fenoxaprop-P-Ethyl

2,6-Dichlorobenzoxazole serves as a critical intermediate in the commercial synthesis of fenoxaprop-P-ethyl, a widely used post-emergence herbicide [1]. The synthesis proceeds via reaction of 2,6-dichlorobenzoxazole with (R)-2-(4-hydroxyphenoxy)-propionic acid under basic conditions to yield the herbicide intermediate (R)-2-[4-(6-chloro-2-benzoxazolyloxy)-phenoxy]-propionic acid [2]. Alternative benzoxazole analogs lacking the 6-chloro substituent (e.g., 2-chlorobenzoxazole) would not yield the correct substitution pattern required for the commercial herbicide product.

Agrochemical intermediate Herbicide synthesis Fenoxaprop-P-ethyl

Research and Industrial Applications for 2,6-Dichlorobenzoxazole (CAS 3621-82-7)


Fenoxaprop-P-Ethyl and Aryloxyphenoxypropionate Herbicide Manufacturing

2,6-Dichlorobenzoxazole is the essential intermediate for the commercial synthesis of fenoxaprop-P-ethyl, a selective post-emergence herbicide used globally for grass weed control in broadleaf crops [1]. The compound reacts with (R)-2-(4-hydroxyphenoxy)-propionic acid under basic conditions to form the core benzoxazolyloxy-phenoxypropionate scaffold [2]. The 6-chloro substituent is structurally essential to the final herbicide molecule; substitution with 2-chlorobenzoxazole or other analogs would produce a different chemical entity not equivalent to the registered commercial product. This scenario applies to agrochemical manufacturers producing aryloxyphenoxypropionate-class herbicides.

Synthesis of Insecticidal Benzoxazole Derivatives

2,6-Dichlorobenzoxazole is employed as a building block for the synthesis of halogenated benzoxazole-containing insecticides. Specifically, it is used in the preparation of 2-(3-(2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy)propoxy)-5-(trifluoromethyl)benzo[d]oxazole, an insecticide active against Spodoptera exigua (beet armyworm) [1]. The 2,6-dichloro substitution pattern on the benzoxazole core contributes to the overall insecticidal activity profile of the final molecule. This application is directly supported by patent and supplier documentation describing the use of 2,6-dichlorobenzoxazole as a key intermediate in this synthetic pathway.

Site-Selective Synthesis of 2-Aryl-6-chlorobenzoxazoles and 2,6-Diarylbenzoxazoles

2,6-Dichlorobenzoxazole enables sequential, site-selective Suzuki–Miyaura cross-coupling reactions for the construction of 2-aryl-6-chlorobenzoxazoles (72–90% yield) and subsequently 2,6-diarylbenzoxazoles (75–89% yield) [1]. The electronic differentiation between the 2- and 6-chloro positions allows chemoselective mono-arylation at the 2-position, retaining the 6-chloro for further derivatization. This dual-functionalization capability is structurally inaccessible from mono-chlorinated benzoxazoles. This scenario applies to medicinal chemistry groups synthesizing benzoxazole-based compound libraries for drug discovery programs.

Pharmaceutical Intermediate for Anti-Inflammatory and Antimicrobial Development

2,6-Dichlorobenzoxazole serves as a versatile building block in pharmaceutical research, particularly as a key intermediate in the development of anti-inflammatory and antimicrobial agents [1]. The compound‘s two chlorine atoms function as synthetic handles for nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of diverse benzoxazole-containing pharmacophores. While specific drug candidates are not detailed in public literature, the compound's established role as a pharmaceutical intermediate in research settings is documented across multiple supplier technical datasheets and chemical databases [2][3]. This scenario is relevant for medicinal chemistry laboratories engaged in early-stage drug discovery requiring benzoxazole scaffolds with defined substitution patterns.

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